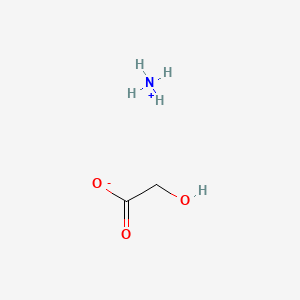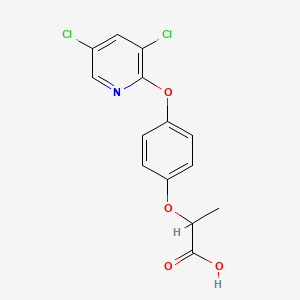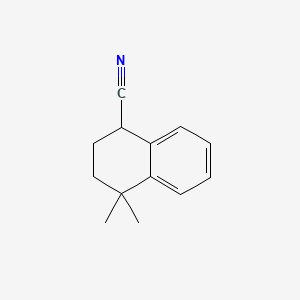![molecular formula C9H9ClO2S B1617928 ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]- CAS No. 94-76-8](/img/structure/B1617928.png)
ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-: is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.69 g/mol . It is also known by other names such as 2-(4-chloro-2-methylphenylthio)acetic acid and 4-chloro-2-methylbenzenemercaptoacetic acid . This compound is characterized by the presence of a chloro-substituted aromatic ring and a thioether linkage to an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]- typically involves the reaction of 4-chloro-2-methylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the thioether bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thioether group in can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-: is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases .
Industry:
Wirkmechanismus
The mechanism of action of ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The thioether linkage and the chloro-substituted aromatic ring play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
- ACETIC ACID, (4-CHLORO-2-METHYLPHENOXY)-, METHYL ESTER
- ACETIC ACID, (4-CHLORO-2-METHOXYPHENYL)METHYL ESTER
- CHLOROTOLYLTHIOGLYCOLIC ACID
Uniqueness:
Eigenschaften
CAS-Nummer |
94-76-8 |
|---|---|
Molekularformel |
C9H9ClO2S |
Molekulargewicht |
216.68 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H9ClO2S/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
GREQGIILILTWOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)SCC(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)SCC(=O)O |
Key on ui other cas no. |
94-76-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one](/img/structure/B1617867.png)

